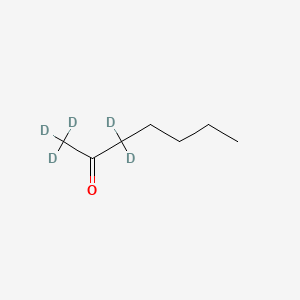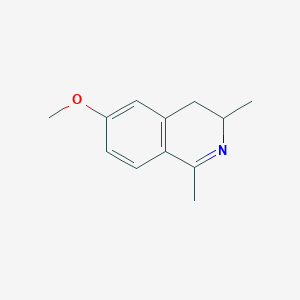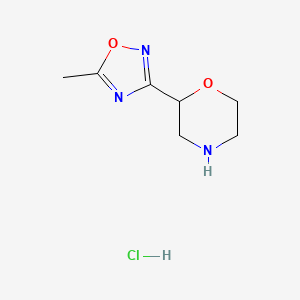
2-Heptanone-1,1,1,3,3-D5
Overview
Description
2-Heptanone-1,1,1,3,3-D5 is a heterocyclic organic compound with the molecular formula C7H9D5O . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 2-Heptanone-1,1,1,3,3-D5 consists of seven carbon atoms, nine hydrogen atoms, and five deuterium atoms . The average mass is 119.216 Da and the mono-isotopic mass is 119.135849 Da .Physical And Chemical Properties Analysis
2-Heptanone-1,1,1,3,3-D5 has a density of 0.8±0.1 g/cm3, a boiling point of 151.2±3.0 °C at 760 mmHg, and a vapor pressure of 4.7±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.2±3.0 kJ/mol and a flash point of 47.2±0.0 °C . The index of refraction is 1.404 and the molar refractivity is 34.5±0.3 cm3 . It has one hydrogen bond acceptor, zero hydrogen bond donors, four freely rotating bonds, and zero Rule of 5 violations .Scientific Research Applications
Solvent for Resins and Lacquers
2-Heptanone serves as an effective solvent in the formulation of resins and lacquers. Its solvent properties help in dissolving various compounds, aiding in the creation of smooth and consistent coatings for a variety of surfaces .
Fragrance in Cosmetics
Due to its pleasant aroma, 2-Heptanone is used as a fragrance component in cosmetics. It contributes to the scent profile of products such as perfumes, lotions, and other personal care items .
Flavoring Agent for Foods
In the food industry, 2-Heptanone is utilized as a flavoring agent. It imparts a specific taste to food products, enhancing their overall flavor profile .
Synthesis of Antibacterial Compounds
2-Heptanone is involved in the synthesis of rifamycin derivatives. These derivatives exhibit antibacterial activity and are crucial in the development of new antibiotics .
Inhibitors of Toxoplasma Gondii
Researchers use 2-Heptanone in the preparation of thiazolidin-4-one derivatives, which act as inhibitors of Toxoplasma gondii, a parasitic protozoan known to cause toxoplasmosis .
Alternative Local Anesthetic
2-Heptanone is considered an alternative to traditional local anesthetics like lidocaine. It offers potential use in medical procedures requiring localized numbness without the side effects associated with standard anesthetics .
Chemical Intermediate
In chemical synthesis, 2-Heptanone serves as an intermediate in various reactions. Its chemical structure allows it to be transformed into more complex molecules, aiding in diverse research applications .
Material Science Research
2-Heptanone’s properties make it valuable in material science research, particularly in studying the behavior of organic compounds under different conditions and their interactions with other materials .
properties
IUPAC Name |
1,1,1,3,3-pentadeuterioheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-6H2,1-2H3/i2D3,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSNJVOTSVZJV-QKLSXCJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptanone-1,1,1,3,3-D5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)






![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B1448061.png)
![2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride](/img/structure/B1448062.png)
![1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1448063.png)
![hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B1448066.png)


